molecular formula C11H12BrF3O B13542894 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene

Cat. No.: B13542894
M. Wt: 297.11 g/mol
InChI Key: OSNDRJRMDVHDAP-UHFFFAOYSA-N
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Description

(1-Bromo-2,2,2-trifluoroethyl)benzene , is a chemical compound with the molecular formula C8H6BrF3 . It consists of a benzene ring substituted with a bromine atom and a trifluoroethyl group. The compound’s structure is as follows:

Structure: C6H5CH2CH2BrCF3\text{Structure: } \text{C6H5CH2CH2BrCF3} Structure: C6H5CH2CH2BrCF3

Preparation Methods

Synthetic Routes: Several synthetic routes can yield 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene. One common method involves the reaction of 1-(2,2,2-trifluoroethoxy)ethanol with 3-methylbenzyl bromide. The reaction proceeds via nucleophilic substitution, resulting in the desired product.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Precise conditions and catalysts are crucial for achieving high yields.

Chemical Reactions Analysis

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.

    Reduction Reactions: Reduction of the carbonyl group (if present) can yield secondary alcohols.

    Oxidation Reactions: Oxidation of the methyl group can lead to carboxylic acids or ketones.

Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).

Scientific Research Applications

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene finds applications in:

    Organic Synthesis: As a versatile building block for creating more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

    Materials Science: It may contribute to novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene is unique due to its trifluoroethyl group, similar compounds include 2-Bromo-2-chloro-1,1,1-trifluoroethane (used as an inhalation anesthetic) . These compounds share structural features but serve different purposes.

Remember that this information is based on available data, and ongoing research may reveal additional insights

Biological Activity

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene, a compound with significant structural complexity due to the presence of bromine and trifluoroethoxy groups, has garnered attention in medicinal chemistry. Its unique properties may influence its biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C₉H₁₁BrF₃O
  • Molecular Weight : 271.09 g/mol

The presence of the trifluoroethoxy group is notable for its electron-withdrawing characteristics, which can significantly affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential therapeutic applications. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds with bromine and trifluoromethyl groups have shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The trifluoroethoxy group may enhance binding affinity to specific receptors due to increased lipophilicity.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The brominated compounds are known for their anti-inflammatory activities, potentially offering therapeutic benefits in inflammatory diseases.

Data Tables

PropertyValue
Molecular Weight271.09 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not Available

Case Studies

  • Anticancer Study : A study investigated the effects of brominated phenolic compounds on cancer cell lines. Results indicated that compounds with similar structures displayed significant cytotoxicity against breast cancer cells (MCF-7), suggesting a potential role for this compound in cancer therapy .
  • Enzyme Inhibition : Research into fluorinated compounds has shown that the inclusion of trifluoromethyl groups can enhance the inhibition of certain enzymes involved in metabolic processes. This indicates that our compound may similarly affect enzyme activity .

Research Findings

Recent literature highlights the importance of trifluoromethyl groups in enhancing biological activity. For instance, a review on FDA-approved drugs containing trifluoromethyl groups noted their improved potency and selectivity due to electronic effects . The incorporation of such groups may also lead to favorable pharmacokinetic profiles.

Properties

Molecular Formula

C11H12BrF3O

Molecular Weight

297.11 g/mol

IUPAC Name

1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-3-methylbenzene

InChI

InChI=1S/C11H12BrF3O/c1-8-3-2-4-9(5-8)10(6-12)16-7-11(13,14)15/h2-5,10H,6-7H2,1H3

InChI Key

OSNDRJRMDVHDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OCC(F)(F)F

Origin of Product

United States

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